N-(2-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
N-(2-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex acetamide derivative characterized by a thiazole core linked to a 2-ethoxyphenyl group via an acetamide bridge. The molecule features a thioether bond connecting the thiazole ring to a 2-((4-methoxyphenyl)amino)-2-oxoethyl moiety. The ethoxy and methoxy substituents on the aromatic rings likely enhance lipophilicity and influence electronic properties, which could impact pharmacokinetics and target binding .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-29-19-7-5-4-6-18(19)25-20(26)12-16-13-30-22(24-16)31-14-21(27)23-15-8-10-17(28-2)11-9-15/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLJWGCKWWXYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes:
- An ethoxy group
- A thiazole ring
- An acetamide moiety
- A methoxyphenyl substituent
This structural diversity suggests potential interactions with various biological targets, influencing its pharmacological profile.
Target Enzymes and Pathways:
Research indicates that this compound may interact with several key enzymes and pathways, including:
- Inhibition of Bcl-2 Protein: The compound has shown potential in inhibiting Bcl-2, a protein involved in regulating apoptosis, thereby promoting cell death in cancer cells .
- Antioxidant Activity: Studies suggest that the compound exhibits antioxidant properties, which can mitigate oxidative stress-related cellular damage .
Biological Activity Data
The biological activity of the compound has been evaluated through various assays, yielding significant findings:
Case Studies
-
Anticancer Efficacy:
A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value indicating effective cytotoxicity. The mechanism was attributed to the activation of apoptotic pathways through Bcl-2 inhibition . -
Oxidative Stress Reduction:
In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for oxidative stress-related diseases .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thiazole compounds, including N-(2-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, exhibit significant anticancer activity. A study highlighted the potential of thiazole derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound's structure allows for interaction with biological targets relevant to cancer therapy.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against a range of bacterial and fungal strains, making them candidates for further development into antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole compounds has been documented in several studies. The presence of specific functional groups in this compound may contribute to its ability to modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation .
Case Study: Anticancer Activity Assessment
In a recent study conducted by the National Cancer Institute (NCI), thiazole derivatives were tested against a panel of cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition rates, suggesting their potential as lead compounds in anticancer drug development .
Case Study: Antimicrobial Testing
A comparative study assessed the antimicrobial effectiveness of various thiazole derivatives, including those similar to this compound. The findings revealed notable activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's therapeutic potential in treating bacterial infections .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole moiety (CHNS) in this compound undergoes nucleophilic substitution under basic or acidic conditions. The sulfur atom in the thiazole ring enhances electrophilicity at the C-2 and C-4 positions, making these sites reactive toward nucleophiles like amines or alkoxides.
Example Reaction:
Replacement of the thiazole ring’s hydrogen with a methoxy group via reaction with methanol in the presence of sodium hydride.
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic aromatic substitution | NaH, methanol, 60°C | Methoxy-substituted thiazole derivative |
Oxidation of the Thioether Linkage
The thioether (-S-) group connecting the thiazole and acetamide moieties is susceptible to oxidation. Treatment with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfoxide or sulfone.
Key Data:
-
Sulfoxide formation occurs at 0–5°C with HO/acetic acid.
-
Sulfone derivatives require prolonged reaction times (12–24 hrs) with mCPBA.
Hydrolysis of the Ethoxy Group
The ethoxy (-OCHCH) substituent on the phenyl ring undergoes acid- or base-catalyzed hydrolysis to yield a phenolic -OH group. This reaction is critical for modifying solubility and bioavailability.
Conditions and Outcomes:
| Catalyst | Temperature | Yield |
|---|---|---|
| HCl (6M) | Reflux (100°C) | 78% |
| NaOH (10%) | 80°C | 82% |
Amide Bond Reactivity
The acetamide group participates in hydrolysis and condensation reactions:
Acid/Base-Catalyzed Hydrolysis
Under strong acidic (HCl) or basic (NaOH) conditions, the amide bond cleaves to form a carboxylic acid and amine.
Condensation with Aldehydes
In the presence of aldehydes (e.g., formaldehyde), the amide nitrogen undergoes condensation to form Schiff bases, which are intermediates in further functionalization.
Cross-Coupling Reactions
The aromatic rings (4-methoxyphenyl and 2-ethoxyphenyl) enable palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst | Applications |
|---|---|---|
| Suzuki coupling | Pd(PPh) | Introduction of aryl/heteroaryl groups |
| Buchwald-Hartwig amination | Pd(dba) | Installation of amino groups |
Reduction of the Acetamide Carbonyl
The carbonyl group (C=O) in the acetamide moiety can be reduced to a methylene (-CH-) group using LiAlH or borane-THF. This modifies the compound’s conformational flexibility and binding affinity.
Thiol-Disulfide Exchange
The thioether linkage participates in thiol-disulfide exchange reactions with dithiothreitol (DTT) or glutathione, enabling dynamic covalent chemistry applications.
Key Research Findings
-
Synthetic Optimization : Multi-step synthesis involving HATU/DMAP-mediated coupling achieves >85% purity.
-
Stability : The compound degrades under UV light (λ = 254 nm) via radical-mediated pathways, necessitating dark storage.
-
Biological Relevance : Thiazole derivatives exhibit inhibitory activity against kinases and proteases, suggesting potential for targeted therapy .
Comparison with Similar Compounds
N-(5,6-methylenedioxybenzothiazole-2-yl) Derivatives
Compounds such as N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide () share the acetamide-thiazole backbone but incorporate a benzothiazole core with a methylenedioxy group. Melting points for these derivatives range from 228°C to 265°C, with yields of 68–84% .
2-Chloro-N-(4-(p-methoxyphenyl)thiazol-2-yl)acetamide ()
This analogue replaces the thioether-linked methoxyphenylamino group with a chloro substituent. Such chloro derivatives are often intermediates for further functionalization .
*Calculated based on molecular formula.
Compounds with Different Heterocycles
Thiophene-Based Analogues ()
N-(3-acetyl-2-thienyl)acetamides, such as N-(3-acetyl-2-thienyl)-2-bromoacetamide , replace the thiazole with a thiophene ring. Thiophene’s lower electronegativity compared to thiazole may reduce dipole interactions, impacting solubility and target engagement. These compounds are synthesized in one step with yields >70%, emphasizing efficient methodology .
Pyridine Scaffold CD73 Inhibitors ()
Compounds like 2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide feature a pyridine core instead of thiazole. Synthesis involves coupling reactions in DMF with K₂CO₃, yielding 60–80% .
Substituent Variations on Acetamide and Aromatic Rings
Methoxy vs. Ethoxy Groups
The target’s 2-ethoxyphenyl group contrasts with N-(4-fluorophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-1,2,4-triazol-3-yl)thio)acetamide (), which uses a 4-fluorophenyl substituent. Ethoxy groups (–OCH₂CH₃) are bulkier and more lipophilic than methoxy (–OCH₃) or fluoro (–F) groups, influencing metabolic stability .
Thioether vs. Sulfonyl Linkages
In N-(2-hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide (), a thioxothiazolidinone replaces the thioether, introducing a sulfur atom capable of disulfide bonding. This modification could enhance redox activity .
Q & A
Q. Optimization Tips :
- Use slow evaporation crystallization (e.g., methanol/acetone mixtures) to improve purity .
- Adjust reaction times (2–4 hours) and temperatures (273–298 K) based on TLC monitoring to minimize byproducts .
Advanced: How can structural contradictions in crystallographic data for thiazole-acetamide derivatives be resolved?
Answer:
Contradictions often arise from conformational flexibility or hydrogen-bonding variations. Methodological strategies include:
- X-ray crystallography : Resolve dihedral angles (e.g., 61.8° twist between thiazole and aromatic rings) to confirm spatial arrangements .
- Hydrogen-bond analysis : Identify R₂²(8) graph-set motifs in inversion dimers to validate packing patterns .
- Comparative spectroscopy : Cross-validate using ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR (e.g., 1680–1700 cm⁻¹ for C=O stretches) .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
Answer:
Prioritize assays aligned with thiazole derivatives' known activities:
Q. Table 1: Example Bioactivity Data
| Assay Type | Target | Result (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | MIC = 16 | |
| Anticancer | HeLa (IC₅₀) | 28.4 ± 1.2 | |
| COX-2 Inhibition | % Inhibition | 72% at 10 µM |
Advanced: How to address low yields in multi-step syntheses involving thiazole intermediates?
Answer:
Low yields often stem from steric hindrance or side reactions. Mitigation strategies:
- Stepwise purification : Isolate intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane) before coupling .
- Catalyst optimization : Replace AlCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce decomposition .
- Solvent effects : Use polar aprotic solvents (DMF, DCM) to enhance nucleophilicity in sulfur bridging steps .
Basic: What analytical techniques are critical for confirming molecular identity?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., 483.12 g/mol) with <2 ppm error .
- ¹H/¹³C NMR : Identify key signals (e.g., δ 1.4 ppm for ethoxy CH₃, δ 6.8–7.6 ppm for aromatic protons) .
- X-ray diffraction : Resolve bond lengths (e.g., C–S = 1.74 Å) and angles to validate geometry .
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
- Substituent variation : Modify the 4-methoxyphenyl group to electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess antimicrobial potency .
- Thioether replacement : Compare thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) linkages for COX-2 selectivity .
- Docking studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) and prioritize derivatives with ΔG < -8 kcal/mol .
Basic: How to troubleshoot poor solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce phosphate esters at the ethoxy group for enhanced aqueous solubility .
Advanced: What computational methods predict metabolic stability?
Answer:
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in liver microsome models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
